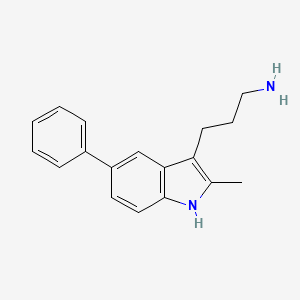
3-(2-Methyl-5-phenyl-3-indolyl)-1-propanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine is a compound belonging to the indole family, which is characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine typically involves the construction of the indole core followed by functionalization. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and advanced purification techniques to ensure high yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) is common.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce various amine derivatives .
Aplicaciones Científicas De Investigación
3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. It can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with viral proteins to prevent replication .
Comparación Con Compuestos Similares
Similar Compounds
2-Methyl-5-phenyl-1H-indole: Lacks the propan-1-amine side chain but shares the indole core.
3-(2-Methyl-1H-indol-3-yl)propan-1-amine: Similar structure but with different substitution patterns on the indole ring.
Uniqueness
3-(2-Methyl-5-phenyl-1H-indol-3-yl)propan-1-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propan-1-amine side chain can enhance its solubility and interaction with biological targets, making it a valuable compound for research and development .
Propiedades
Fórmula molecular |
C18H20N2 |
|---|---|
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
3-(2-methyl-5-phenyl-1H-indol-3-yl)propan-1-amine |
InChI |
InChI=1S/C18H20N2/c1-13-16(8-5-11-19)17-12-15(9-10-18(17)20-13)14-6-3-2-4-7-14/h2-4,6-7,9-10,12,20H,5,8,11,19H2,1H3 |
Clave InChI |
YZQHGNYPLPXHEA-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=C(N1)C=CC(=C2)C3=CC=CC=C3)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




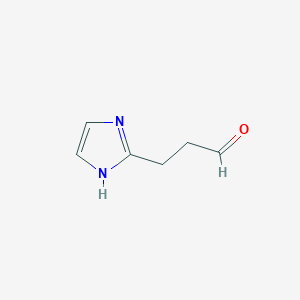
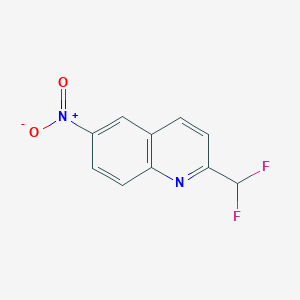

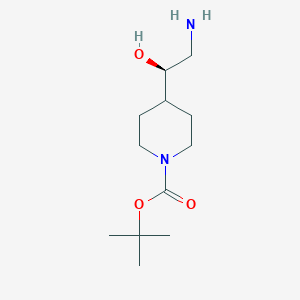
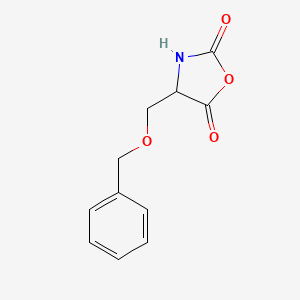
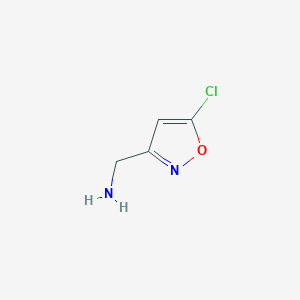

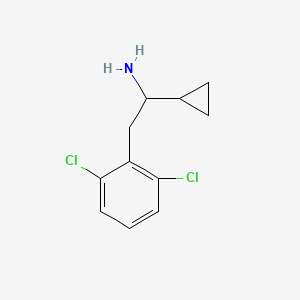
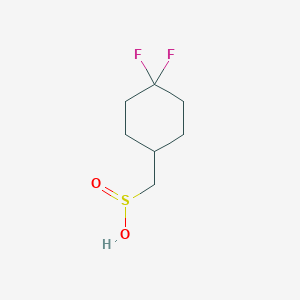

![3-(4-(Trifluoromethoxy)phenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B12967781.png)

